molecular formula C15H23ClFNO3 B4078662 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride

1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride

Cat. No. B4078662
M. Wt: 319.80 g/mol
InChI Key: OHJPGZSPAKLIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of β2-adrenergic receptors.

Mechanism of Action

1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist. It binds to β2-adrenergic receptors and blocks the action of β2-adrenergic receptor agonists. This results in a decrease in the activity of the sympathetic nervous system, which can lead to a decrease in heart rate, bronchodilation, and glucose metabolism.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has a number of biochemical and physiological effects. It can decrease heart rate, bronchodilation, and glucose metabolism. It can also decrease blood pressure and increase insulin secretion. 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has been shown to have a protective effect on the heart during ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is a useful tool for studying the physiological effects of β2-adrenergic receptors. It is selective for β2-adrenergic receptors and does not bind to other adrenergic receptors. However, it is important to note that 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 can have off-target effects and may interact with other receptors or enzymes. It is also important to use appropriate controls when studying the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551.

Future Directions

There are a number of future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551. One area of research could focus on the role of β2-adrenergic receptors in the immune system. Another area of research could investigate the potential therapeutic uses of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551, such as in the treatment of asthma or heart disease. Additionally, future research could investigate the off-target effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 and identify potential drug interactions.

Scientific Research Applications

1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the physiological effects of β2-adrenergic receptors. It is used to investigate the role of β2-adrenergic receptors in various physiological processes, including bronchodilation, glucose metabolism, and cardiovascular function. 1-(2,6-dimethyl-4-morpholinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is also used to study the pharmacology of β2-adrenergic receptor agonists and antagonists.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3.ClH/c1-11-7-17(8-12(2)20-11)9-13(18)10-19-15-6-4-3-5-14(15)16;/h3-6,11-13,18H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJPGZSPAKLIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylmorpholin-4-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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